PIK-75
Overview
Description
PIK-75 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromoimidazo[1,2-a]pyridine moiety, a nitrobenzenesulfonamide group, and a methylideneamino linkage. Its molecular formula is C16H14BrN5O4S, and it has a molecular weight of 488.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIK-75 typically involves the following steps:
Formation of the Bromoimidazo[1,2-a]pyridine Core: This step involves the halogenation of imidazo[1,2-a]pyridine derivatives.
Condensation Reaction: The bromoimidazo[1,2-a]pyridine derivative is then condensed with an appropriate aldehyde or ketone to form the methylideneamino linkage.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
PIK-75 can undergo various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The methylideneamino linkage can participate in further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Condensation: Aldehydes, ketones, acid or base catalysts.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Condensation: Extended imidazo[1,2-a]pyridine frameworks.
Scientific Research Applications
PIK-75 has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of PIK-75 involves its interaction with specific molecular targets. The bromoimidazo[1,2-a]pyridine moiety can bind to nucleic acids or proteins, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylimidazo[1,2-a]pyridine: Shares the bromoimidazo[1,2-a]pyridine core but lacks the nitrobenzenesulfonamide group.
N-(Pyridin-2-yl)amides: Contains the pyridine moiety but differs in the functional groups attached.
Uniqueness
PIK-75 is unique due to its combination of a bromoimidazo[1,2-a]pyridine core, a nitrobenzenesulfonamide group, and a methylideneamino linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHCAAFKVUWAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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